

Mass spectrometry fragmentation pattern of Lys-Asp

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Compound of Interest

Compound Name: *H-Lys-Asp-OH*

Cat. No.: *B3250847*

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An in-depth analysis of the mass spectrometry fragmentation pattern of the dipeptide Lys-Asp (Lysine-Aspartic Acid) is crucial for proteomics and drug discovery research. Understanding how this peptide breaks down in a mass spectrometer allows for its unambiguous identification and quantification in complex biological samples. This application note provides detailed protocols for fragmentation analysis and presents the expected fragmentation patterns.

Introduction to Peptide Fragmentation

In tandem mass spectrometry (MS/MS), precursor ions, such as protonated peptides, are isolated and then fragmented into smaller product ions. The pattern of these product ions serves as a fingerprint for the peptide's amino acid sequence and structure. The most common fragmentation method is Collision-Induced Dissociation (CID), where the precursor ion's kinetic energy is increased, and it is collided with an inert gas. This process typically results in the cleavage of the peptide backbone's amide bonds, generating b- and y-type ions.

Experimental Protocol: Fragmentation of Lys-Asp

This protocol outlines the steps for analyzing the dipeptide Lys-Asp using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation:

- Materials: Lys-Asp dipeptide standard, HPLC-grade water, HPLC-grade acetonitrile (ACN), Formic acid (FA).

- Procedure:
 - Prepare a 1 mg/mL stock solution of Lys-Asp in HPLC-grade water.
 - Dilute the stock solution to a final concentration of 10 μ M in a solution of 50% ACN, 0.1% FA. This solution will be used for direct infusion into the mass spectrometer.

2. Mass Spectrometry Analysis:

- Instrumentation: A quadrupole-time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- MS1 (Full Scan) Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120°C
 - Scan Range (m/z): 100-500
 - Expected $[M+H]^+$ for Lys-Asp: 262.15 m/z
- MS2 (Product Ion Scan) Parameters:
 - Precursor Ion Selection: Isolate the $[M+H]^+$ ion of Lys-Asp (m/z 262.15).
 - Collision Gas: Argon
 - Collision Energy: Optimize between 10-30 eV to achieve a good distribution of fragment ions.
 - Product Ion Scan Range (m/z): 50-300

Expected Fragmentation Pattern of Lys-Asp

Upon fragmentation, the Lys-Asp dipeptide primarily yields b- and y-type ions. The table below summarizes the theoretical m/z values for the most common fragment ions.

Ion Type	Sequence	Theoretical m/z
b ₁	Lys	129.10
y ₁	Asp	134.05
[M+H] ⁺	Lys-Asp	262.15

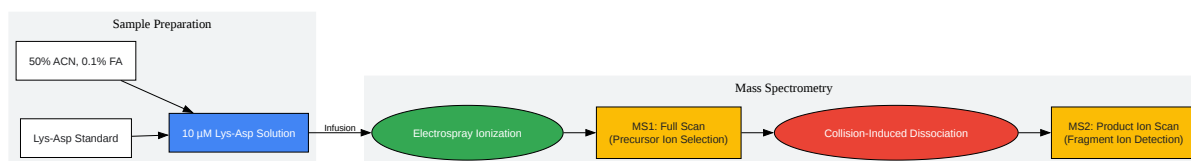
Note: The observed m/z values may vary slightly depending on the instrument calibration.

Data Presentation

The relative abundance of the fragment ions can be influenced by the collision energy. The following table provides an example of expected relative intensities for the major fragment ions of Lys-Asp at a collision energy of 20 eV.

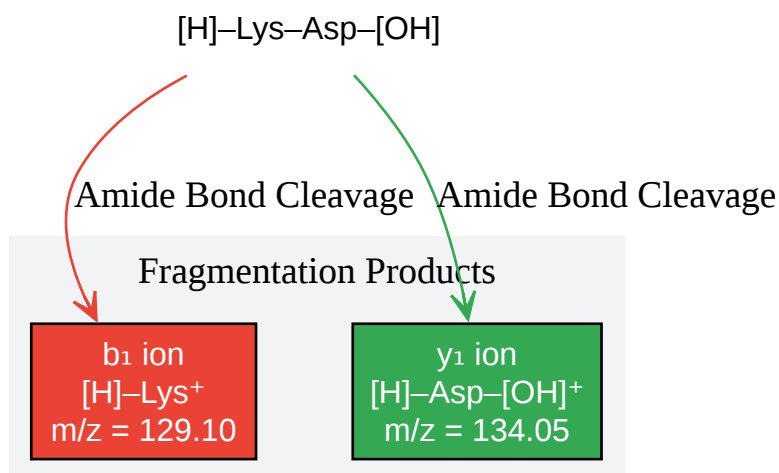
Fragment Ion	m/z	Relative Intensity (%)
b ₁	129.10	100
y ₁	134.05	75
[M+H] ⁺	262.15	15

Diagrams



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Caption: Experimental workflow for Lys-Asp fragmentation analysis.



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Caption: Fragmentation diagram of the Lys-Asp dipeptide.

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